Ethyl 5-chloro-6-cyanonicotinate
Description
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
ethyl 5-chloro-6-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)6-3-7(10)8(4-11)12-5-6/h3,5H,2H2,1H3 |
InChI Key |
GMQCJLMABUMCML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Purity : ≥98% (as per HNMR analysis) .
- Applications : Used as a precursor in synthesizing bioactive molecules, including fungicides and kinase inhibitors .
Structural Analogues with Varying Substituents
Table 1: Comparison of Ethyl 6-Chloro-5-Cyanonicotinate with Substituted Pyridine Derivatives
Key Observations :
- Ethyl 6-chloro-5-cyano-2-methylnicotinate: The addition of a methyl group at position 2 increases molecular weight by ~14 g/mol compared to the parent compound.
- Mthis compound: The methyl ester reduces molecular weight by ~14 g/mol, likely decreasing stability under hydrolytic conditions compared to ethyl esters .
- Ethyl 6-acetyl-5-chloronicotinate: Replacement of the cyano group with acetyl alters electronic properties, reducing electrophilicity at the pyridine ring .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-chloro-6-cyanonicotinate, and what key reaction parameters must be controlled?
The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include chlorination at position 5 and cyanation at position 6. Critical parameters to optimize are:
- Temperature control (e.g., maintaining 0–5°C during cyanation to prevent side reactions)
- Reagent stoichiometry (e.g., using 1.2 equivalents of cyanating agents to ensure complete substitution)
- Reaction time (e.g., limiting chlorination to 2–4 hours to avoid over-halogenation) Intermediate purification via column chromatography (hexane/ethyl acetate gradients) is recommended to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is essential:
- H/C NMR : Identify substituent positions via characteristic shifts (e.g., cyano group at δ ~110–120 ppm in C NMR).
- FT-IR : Confirm cyano absorption at ~2200–2250 cm.
- LC-MS : Verify molecular ion ([M+H] at m/z 210.62) and monitor purity (>98% by HPLC) . Table 1 : Representative Spectral Data
| Technique | Key Signals |
|---|---|
| C NMR | C≡N: 116 ppm; COOEt: 165 ppm |
| FT-IR | C≡N: 2235 cm; C=O: 1720 cm |
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as:
- A pharmacophore scaffold for kinase inhibitors due to its electron-deficient pyridine core.
- An intermediate in synthesizing P2Y receptor antagonists (antiplatelet agents), with structural analogs showing nanomolar activity .
- A precursor for agrochemicals, leveraging its halogenated and cyano groups for pesticidal activity .
Advanced Research Questions
Q. How can researchers optimize the chlorination and cyanation steps to minimize side reactions?
Advanced optimization strategies include:
- In-line monitoring (e.g., ReactIR to track reagent consumption in real time).
- Solvent selection : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states during cyanation.
- Catalyst screening : Test Lewis acids like ZnCl to accelerate chlorination selectivity . Case Study : A 73% yield improvement was achieved by adjusting reaction stoichiometry and introducing intermediate quenching to remove excess chlorinating agents .
Q. What strategies resolve contradictory biological activity data across studies?
Contradictions often arise from:
- Purity discrepancies : Validate compound integrity via HPLC and elemental analysis.
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
- Structural analogs : Compare activity with derivatives (e.g., fluoromethyl vs. chloromethyl variants) to identify substituent-specific effects .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- DFT calculations : Model transition states to predict regioselectivity (e.g., preferential substitution at C-2 vs. C-4).
- Molecular docking : Simulate interactions with biological targets (e.g., adenosine receptors) to guide functionalization . Example : Docking studies revealed that the cyano group enhances binding to hydrophobic pockets in kinase domains .
Q. What advanced analytical techniques identify and quantify synthetic impurities?
- LC-HRMS : Detect trace impurities (e.g., dechlorinated byproducts) with ppm-level sensitivity.
- NMR relaxation experiments : Differentiate stereoisomers in complex mixtures.
- X-ray crystallography : Resolve structural ambiguities in crystalline intermediates .
Methodological Guidance for Experimental Design
- Safety Protocols : Follow hazard controls for halogenated compounds (e.g., use fume hoods, PPE). Refer to JIS Z 7253:2019 standards for spill management and emergency response .
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, cooling methods) in electronic lab notebooks. Share raw spectral data in supplementary materials per Beilstein Journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
